(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid
CAS No.:
Cat. No.: VC17488782
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1 |
| Standard InChI Key | AXFCHHYYQFKZQR-GFCCVEGCSA-N |
| Isomeric SMILES | CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O |
Introduction
(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is a chiral organic compound classified as an alpha-amino acid derivative. This molecule features a cyclopropyl group, an ethylamino substituent, and a phenylacetic acid backbone. The compound's stereochemistry, specifically its (R)-configuration, plays a critical role in its biological activity and potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is defined by its functional groups and stereochemistry:
-
Molecular Formula: C13H17NO2
-
Key Functional Groups:
-
Cyclopropyl group
-
Ethylamino group
-
Phenylacetic acid moiety
-
-
Stereochemistry: The (R)-configuration indicates the spatial orientation of the amino group on the alpha carbon relative to other substituents.
Synthesis
The synthesis of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves several methods, typically focusing on maintaining the integrity of the chiral center. Key synthetic strategies include:
-
Hydrogenation of Mandelic Acid Derivatives:
-
Starting with mandelic acid derivatives, palladium catalysts under hydrogen pressure are used to introduce the cyclopropyl and ethylamino groups while preserving chirality.
-
Reaction conditions such as temperature and pressure are optimized to maximize yield and purity.
-
-
Asymmetric Synthesis:
-
Asymmetric catalytic reactions using chiral ligands or enzymes ensure the production of the desired (R)-enantiomer.
-
Table 2: Synthesis Parameters
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | Palladium-based catalysts |
| Temperature | ~50–80°C |
| Pressure | Moderate hydrogen pressure |
| Yield | >85% |
Biological Relevance
As an amino acid derivative, (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid interacts with biological systems through its functional groups:
-
Carboxylic Acid Group: Facilitates ionic interactions with enzymes or receptors.
-
Amino Group: Engages in hydrogen bonding and acts as a nucleophile in biochemical pathways.
-
Chirality: The (R)-configuration significantly influences binding affinity and selectivity for biological targets.
Potential Applications:
-
Pharmacology:
-
Acts as a lead compound for drug development targeting specific enzymes or receptors.
-
Modifications to its structure may enhance potency or selectivity for therapeutic targets.
-
-
Medicinal Chemistry:
-
Serves as a precursor for synthesizing more complex bioactive molecules.
-
Reactivity and Mechanisms
The reactivity of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is influenced by its functional groups:
-
Nucleophilic Substitution: The amino group can participate in substitution reactions.
-
Esterification/Amidation: The carboxylic acid group reacts with alcohols or amines to form esters or amides.
-
Chiral Stability: The stereochemical integrity is maintained under mild reaction conditions.
Research Insights
Studies have shown that structural modifications to (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid can alter its biological activity:
-
Substituting the phenyl ring with electron-donating or withdrawing groups affects receptor binding.
-
Altering the cyclopropyl group impacts steric interactions with enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume